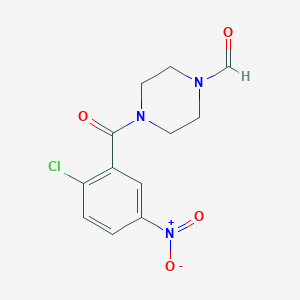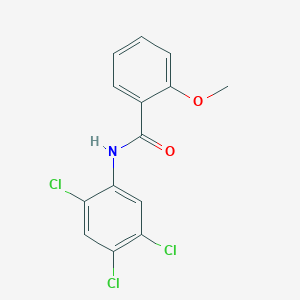![molecular formula C14H27N3O2 B5730288 N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)
N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide, also known as IBUPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. IBUPAM is a piperazine derivative that has been synthesized through a complex chemical process.
Mécanisme D'action
The mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide is not fully understood. However, it is believed to act through the modulation of various receptors and enzymes in the body. N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been found to interact with certain receptors such as the serotonin receptor and the dopamine receptor, which could explain its analgesic and anti-inflammatory properties. It has also been found to modulate the activity of certain enzymes such as cyclooxygenase, which could explain its role in the regulation of biochemical pathways in the body.
Biochemical and Physiological Effects:
N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been found to have various biochemical and physiological effects in the body. It has been found to have analgesic and anti-inflammatory properties, which could make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It has also been found to modulate the activity of certain enzymes and proteins, which could have implications for the development of new drugs and therapies. However, the exact biochemical and physiological effects of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, which makes it a safe compound to work with. However, there are also some limitations to working with N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide. It is a complex compound that requires specialized equipment and expertise to synthesize and study. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide. One area of research is the development of new drugs and therapies based on the properties of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide. Another area of research is the study of the biochemical and physiological effects of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide in the body. This could lead to a better understanding of its mechanism of action and potential applications in medicine and pharmacology. Additionally, more research is needed to optimize the synthesis of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide and to develop new methods for its synthesis and purification.
Méthodes De Synthèse
The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide involves a multi-step chemical process that includes the use of various reagents and solvents. The first step involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-amino-N-methylpropanamide to form the final product N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide. The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been extensively studied for its potential applications in various fields of research. In the field of medicine, N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been investigated for its role in the treatment of various diseases such as cancer, inflammation, and pain. It has been found to have anti-inflammatory and analgesic properties that make it a promising candidate for the development of new drugs. In the field of pharmacology, N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been studied for its interactions with various receptors and enzymes in the body. It has been found to modulate the activity of certain receptors and enzymes, which could lead to the development of new drugs with improved efficacy and safety. In the field of biochemistry, N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been investigated for its role in the regulation of various biochemical pathways in the body. It has been found to modulate the activity of certain enzymes and proteins, which could have implications for the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-11(2)13(18)15-5-6-16-7-9-17(10-8-16)14(19)12(3)4/h11-12H,5-10H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCBVKJFGQREIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)


![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)



![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)

